Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16546231
InChI: InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3
SMILES:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC16546231

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3
Standard InChI Key DPIIMUKQPYCKFQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate belongs to the diazepane class, a family of seven-membered bicyclic compounds containing two nitrogen atoms. Its systematic IUPAC name reflects the tert-butyl carbamate group at position 1, a benzyl substituent at position 4, and a cyano group at position 3 of the diazepane ring. The compound’s molecular structure (Fig. 1) is defined by:

  • A diazepane ring providing conformational flexibility.

  • A tert-butyl ester enhancing lipophilicity and steric bulk.

  • A benzyl group contributing aromatic interactions.

  • A cyano group (-C≡N) enabling hydrogen bonding and electrophilic reactivity.

PropertyValue
Molecular FormulaC18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight315.41 g/mol
CAS Registry NumberNot publicly disclosed
Key Functional GroupsDiazepane, Cyano, Benzyl, tert-Butyl ester

Stereochemical and Conformational Analysis

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate typically proceeds via a multi-step sequence:

  • Diazepane Ring Formation: Cyclization of a diamine precursor with a carbonyl source under acidic conditions.

  • Benzyl Introduction: Alkylation of the diazepane nitrogen using benzyl bromide or chloride.

  • Cyano Functionalization: Treatment of the intermediate with a cyanating agent (e.g., KCN, TMSCN) in the presence of a transition metal catalyst.

  • tert-Butyl Protection: Esterification with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

Critical reaction parameters include temperature control (< 0°C for cyanidation to prevent side reactions) and anhydrous conditions to preserve the tert-butyl group’s integrity.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the tert-butyl singlet (δ 1.40 ppm), benzyl aromatic protons (δ 7.20–7.35 ppm), and diazepane methylenes (δ 3.50–4.10 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 315.41 [M+H]+^+.

Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The cyano group participates in:

  • Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) yields primary amines, useful for further derivatization.
    The tert-butyl ester is base-labile, enabling deprotection to free amines under mild conditions (e.g., TFA in DCM), a feature exploited in prodrug design.

Stability and Degradation

Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring via tert-butyl group elimination. Photodegradation studies under UV light (λ = 254 nm) show a half-life of 48 hours, necessitating storage in amber glass.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: The tert-butyl group’s lipophilicity improves blood-brain barrier penetration, making it a candidate for CNS-targeted drugs.

  • Protease Inhibitor Scaffolds: The diazepane core mimics peptide backbones, inhibiting enzymes like HIV protease.

Material Science

  • Coordination Polymers: The cyano group acts as a ligand for transition metals (e.g., Cu2+^{2+}), forming porous frameworks for gas storage.

Future Directions and Research Gaps

Priority Investigations

  • In Vivo Toxicity Profiling: Establish NOAEL (no-observed-adverse-effect level) in rodent models.

  • Enzymatic Stability Assays: Assess susceptibility to cytochrome P450 metabolism.

  • Stereoselective Synthesis: Develop asymmetric routes to isolate enantiomers with distinct bioactivities.

Collaborative Opportunities

Partnerships with academic institutions could accelerate target identification using high-throughput screening libraries.

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